An In-depth Technical Guide to 8-quinolinyl 6-quinoxalinecarboxylate: Chemical Structure and Physical Properties
An In-depth Technical Guide to 8-quinolinyl 6-quinoxalinecarboxylate: Chemical Structure and Physical Properties
Abstract
This technical guide provides a comprehensive overview of the chemical structure and predicted physical properties of 8-quinolinyl 6-quinoxalinecarboxylate. This molecule is an ester derivative that incorporates two biologically significant heterocyclic scaffolds: 8-hydroxyquinoline and quinoxaline-6-carboxylic acid. Given the prominence of quinoline and quinoxaline moieties in medicinal chemistry and materials science, this novel ester presents a compelling target for further investigation. This document outlines a plausible synthetic route, details its structural components, and predicts its key physicochemical and spectroscopic characteristics. The guide is intended for researchers and professionals in drug development and chemical sciences, offering a foundational understanding of this compound.
Introduction and Scientific Context
The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in modern drug discovery. 8-quinolinyl 6-quinoxalinecarboxylate is a prime example of such a molecular hybrid, formed through the esterification of 8-hydroxyquinoline and quinoxaline-6-carboxylic acid.
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The 8-Hydroxyquinoline (8-HQ) Moiety: 8-Hydroxyquinoline is a versatile chelating agent with a broad spectrum of biological activities, including antimicrobial, antifungal, neuroprotective, and anti-HIV properties[1]. Its ability to form stable complexes with various metal ions is a key aspect of its biological function[2]. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-HQ a potent bidentate ligand[2][3].
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The Quinoxaline Moiety: The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a core component of numerous compounds with diverse pharmacological applications[4][5]. Quinoxaline derivatives have demonstrated efficacy as antibacterial, anticancer, antiviral, and anti-inflammatory agents[4][5].
The ester linkage in 8-quinolinyl 6-quinoxalinecarboxylate brings these two powerful heterocyclic systems together, creating a novel chemical entity with the potential for unique biological and material properties. This guide will explore the fundamental chemical and physical characteristics of this compound.
Chemical Structure and Nomenclature
The chemical structure of 8-quinolinyl 6-quinoxalinecarboxylate is characterized by the ester bond connecting the oxygen atom of 8-hydroxyquinoline to the carbonyl carbon of quinoxaline-6-carboxylic acid.
IUPAC Name: 8-quinolinyl 6-quinoxalinecarboxylate
Molecular Formula: C₁₈H₁₁N₃O₂
Molecular Weight: 313.31 g/mol
Chemical Structure:
Key Structural Features:
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Quinoline Ring System: A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.
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Quinoxaline Ring System: A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazine ring.
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Carboxylate Ester Linkage: The functional group that connects the two heterocyclic moieties. This linkage may be susceptible to hydrolysis under acidic or basic conditions.
Proposed Synthesis of 8-quinolinyl 6-quinoxalinecarboxylate
While a specific synthesis for 8-quinolinyl 6-quinoxalinecarboxylate has not been reported in the literature, a plausible and efficient synthetic route can be designed based on standard esterification protocols. The most direct approach involves the coupling of quinoxaline-6-carboxylic acid and 8-hydroxyquinoline.
Synthetic Workflow
The proposed synthesis involves the activation of the carboxylic acid group of quinoxaline-6-carboxylic acid, followed by nucleophilic attack by the hydroxyl group of 8-hydroxyquinoline.
Caption: Proposed synthetic workflow for 8-quinolinyl 6-quinoxalinecarboxylate.
Experimental Protocol (Steglich Esterification)
This protocol describes a potential synthesis using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
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Quinoxaline-6-carboxylic acid
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8-Hydroxyquinoline
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Dicyclohexylcarbodiimide (DCC)
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
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Ethyl acetate and Hexanes for elution
Procedure:
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In a round-bottom flask, dissolve quinoxaline-6-carboxylic acid (1.0 eq) and 8-hydroxyquinoline (1.1 eq) in anhydrous DCM.
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Add DMAP (0.1 eq) to the solution and stir at room temperature.
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In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
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Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure 8-quinolinyl 6-quinoxalinecarboxylate.
Causality Behind Experimental Choices:
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DCC and DMAP: This combination is a standard and efficient method for esterification, proceeding under mild conditions and generally providing good yields.
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Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid and the DCC reagent.
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Purification: Column chromatography is a standard technique to separate the desired ester from any unreacted starting materials and byproducts.
Predicted Physical and Spectroscopic Properties
Direct experimental data for 8-quinolinyl 6-quinoxalinecarboxylate is not available. The following properties are predicted based on its chemical structure and the known properties of its constituent moieties.
Physical Properties
| Property | Predicted Value/Description |
| Appearance | Likely a crystalline solid at room temperature. |
| Melting Point | Expected to be a relatively high-melting solid, likely above 150 °C. This requires experimental determination. |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. Likely insoluble in water. |
| UV-Vis Absorption | Expected to exhibit strong UV absorption due to the extended aromatic systems of the quinoline and quinoxaline rings. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 8-quinolinyl 6-quinoxalinecarboxylate.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons of the quinoline and quinoxaline rings would appear in the downfield region (typically 7.0-9.0 ppm).- The specific splitting patterns would be complex due to the multiple aromatic protons. |
| ¹³C NMR | - Carbonyl carbon of the ester would have a characteristic chemical shift around 160-170 ppm.- Aromatic carbons would appear in the range of 110-150 ppm. |
| Infrared (IR) | - A strong C=O stretching vibration for the ester group is expected around 1720-1740 cm⁻¹.- C-O stretching vibrations would be observed in the 1100-1300 cm⁻¹ region.- Aromatic C-H and C=C stretching vibrations would be present. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) would be observed at m/z = 313.31.- Fragmentation patterns would likely show cleavage at the ester linkage, resulting in fragments corresponding to the quinoline and quinoxaline moieties. |
Experimental Protocols for Characterization
The following are generalized protocols for obtaining the spectroscopic and physical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
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Process the data to determine chemical shifts, integration, and coupling constants.
Infrared (IR) Spectroscopy:
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Prepare a sample as a KBr pellet or a thin film on a salt plate.
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Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
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Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry (MS):
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Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., electrospray ionization - ESI).
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Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
Melting Point Determination:
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Place a small amount of the crystalline solid in a capillary tube.
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Use a melting point apparatus to determine the temperature range over which the solid melts.
Potential Applications and Future Directions
The unique combination of the 8-hydroxyquinoline and quinoxaline scaffolds in 8-quinolinyl 6-quinoxalinecarboxylate suggests several potential areas of application that warrant further investigation.
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Medicinal Chemistry: Given the broad biological activities of its parent compounds, this ester could be explored as a potential therapeutic agent. Its activity could be screened against various cancer cell lines, bacterial and fungal strains, and viral targets. The chelating ability of the 8-hydroxyquinoline moiety may also impart interesting biological properties.
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Materials Science: The extended aromatic system and the presence of heteroatoms suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as a component in fluorescent sensors.
Future research should focus on the successful synthesis and purification of 8-quinolinyl 6-quinoxalinecarboxylate, followed by a thorough experimental characterization of its physical, chemical, and biological properties.
References
- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 199-204.
- Kos, J., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Chauhan, A., & Kumar, R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2013, 1-10.
- Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
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PubChem. (n.d.). 8-Quinolinecarboxylic acid. Retrieved from [Link]
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Chemsrc. (n.d.). Quinoline-8-carboxylic acid. Retrieved from [Link]
- Patel, K., et al. (2018). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 23(11), 2998.
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NextSDS. (n.d.). 6-QUINOXALINECARBOXYLIC ACID. Retrieved from [Link]
- Abdel-Aal, A. M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 5(4), 223-261.
- Gontijo, T. B., et al. (2021).
- Rbaa, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4293.
- Shen, L., et al. (2023). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Medicinal Chemistry, 66(1), 1-23.
- Pal, S., & Tiekink, E. R. T. (2015). Crystal structure of 8-hydroxyquinolinium 2-carboxy-6-nitrobenzoate monohydrate.
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